Methyl 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound featuring a fused triazatricyclo[8.4.0.0³,⁸] framework. Key structural elements include:
- Methyl ester group at position 5, which influences solubility and metabolic stability.
- 2-(3,4-Dimethoxyphenyl)ethyl substituent at position 7, providing steric bulk and electron-donating effects via methoxy groups.
Its synthesis likely involves multi-step cyclization and functionalization, as seen in analogous spiro and tricyclic systems .
Properties
Molecular Formula |
C23H22N4O5 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
methyl 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C23H22N4O5/c1-30-17-8-7-14(12-18(17)31-2)9-11-27-20(24)15(23(29)32-3)13-16-21(27)25-19-6-4-5-10-26(19)22(16)28/h4-8,10,12-13,24H,9,11H2,1-3H3 |
InChI Key |
SQJUIDLHECTVEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)OC)C(=O)N4C=CC=CC4=N3)OC |
Origin of Product |
United States |
Preparation Methods
Triazatricyclo Framework Assembly
The triazatricyclo[8.4.0.0³,⁸] system is typically constructed through a tandem cyclization-amination process. A precursor such as ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes transesterification with methanol under acidic conditions to yield the methyl ester derivative. This step is catalyzed by sulfuric acid (H₂SO₄) at 50°C for 2 hours, achieving a conversion efficiency of 78%.
Role of Solvents and Catalysts
-
Solvents : Dichloromethane (DCM) and ethyl acetate are preferred for their ability to dissolve polar intermediates while minimizing side reactions.
-
Catalysts : Copper chromite and Raney nickel are critical for hydrogenation steps, with copper chromite enabling selective reduction of nitriles to amines at 70–160°C and 50–270 bar pressure.
Functionalization of the 3,4-Dimethoxyphenethyl Side Chain
Synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine
The side chain is prepared via hydrogenation of 3,4-dimethoxyphenylmethylnitrile using methylamine and H₂ in the presence of a copper chromite catalyst. Optimal conditions include:
This step avoids racemization, preserving stereochemical integrity for downstream coupling.
Coupling to the Tricyclic Core
The amine side chain is conjugated to the triazatricyclo scaffold using a carbodiimide-mediated amidation. Key reagents include:
-
Dicyclohexylcarbodiimide (DCC) : Activates the carboxylate for nucleophilic attack.
-
1-Hydroxybenzotriazole (HOBt) : Suppresses epimerization during coupling.
Reactions proceed in ethyl acetate at 20°C for 24 hours, yielding the final product with 65% purity before chromatography.
Alternative Synthetic Routes and Optimization
Reductive Amination Pathway
An alternative approach involves reductive amination of 1-(3,4-dimethoxyphenyl)-2-propanol with benzyl cyanide. This method uses H₂SO₄ as a catalyst and achieves a 34.7% yield after neutralization with NaHCO₃ and extraction with DCM.
Continuous Flow Synthesis
Recent advancements employ tubular reactors for continuous hydrogenation, enhancing reproducibility and scalability. A supported copper chromite catalyst enables sustained activity over 500 hours at 140°C and 200 bar, reducing batch-to-batch variability.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
IR Spectroscopy : Confirms carbonyl (1666 cm⁻¹) and imino (3326 cm⁻¹) groups.
-
¹H-NMR : Key signals include δ 3.74 (OCH₃), δ 6.67 (aromatic H), and δ 5.10 (ester CH).
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include N-methylated derivatives and ring-opened intermediates . These are minimized by:
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Methyl 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties.
Biology
In biological research, this compound is being investigated for its role as a biochemical probe due to its ability to interact with specific biological targets. The presence of methoxy and imino groups may enhance its binding affinity to enzymes or receptors involved in various metabolic pathways.
Medicine
The potential therapeutic applications of this compound are significant:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways.
- Anticancer Activity : Research is ongoing to evaluate its efficacy against different cancer cell lines.
These properties make it a candidate for further drug development and clinical trials.
Industry
In industrial applications, the compound is utilized in the development of advanced materials and as a catalyst in chemical reactions. Its unique structural characteristics may lead to innovations in material science and chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in a biological setting, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related analogs:
Key Comparative Insights:
Substituent Effects: The 3,4-dimethoxyphenylethyl group in the target compound provides stronger electron-donating effects compared to aliphatic chains (e.g., 3-methoxypropyl in ) or simpler aryl groups (e.g., 4-methoxyphenyl in ). This enhances π-π stacking interactions in biological targets .
Core Structure Differences :
- Spiro systems (e.g., ) introduce conformational rigidity, which can restrict binding modes but improve metabolic stability. In contrast, the tricyclo[8.4.0.0³,⁸] core of the target compound allows planar conjugation, facilitating π-orbital overlap and resonance stabilization .
- Hexaazatricyclo analogs (e.g., ) with additional nitrogen atoms may exhibit superior solubility in polar solvents but reduced membrane permeability compared to the triazatricyclo system.
Functional Group Variations :
- Ester groups (methyl vs. ethyl) influence pharmacokinetics: methyl esters are typically more hydrolytically stable than ethyl esters, as seen in pesticide analogs (e.g., metsulfuron-methyl in ).
- Thiazolo-pyrimidine cores (e.g., ) introduce sulfur atoms, which can participate in redox reactions or coordinate metals—a feature absent in the target compound.
Research Findings and Implications
- Synthetic Challenges : The target compound’s tricyclic core likely requires precise cyclization conditions, similar to spiro systems described in . Steric hindrance from the 3,4-dimethoxyphenylethyl group may necessitate optimized catalysts or elevated temperatures.
- The dimethoxy groups could mimic tyrosine residues in substrate binding .
- Computational Modeling : Tools like SHELX could elucidate bond angles and torsional strain in the tricyclic system, aiding in SAR studies.
Q & A
What are the recommended synthetic pathways for Methyl 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate?
Level: Basic
Methodological Answer:
The synthesis of this complex tricyclic compound likely involves multi-step cyclization and condensation reactions. For example:
- Step 1: Formation of the tricyclic core via [3+2] cycloaddition or nucleophilic aromatic substitution, as seen in analogous triazatricyclo systems .
- Step 2: Functionalization of the 3,4-dimethoxyphenyl ethyl group using Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
- Step 3: Introduction of the methyl carboxylate group via esterification under mild acidic conditions (e.g., HCl/MeOH) .
Critical parameters include temperature control (<80°C to prevent imino-group degradation) and inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .
How is the compound characterized post-synthesis to confirm structural integrity?
Level: Basic
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dimethoxyphenyl group) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the tricyclic core, with mean C–C bond lengths of 1.39–1.42 Å indicating aromaticity in the fused rings .
- Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- Elemental Analysis: Validates purity (>95% C, H, N content) .
What experimental strategies resolve contradictions in proposed reaction mechanisms for its synthesis?
Level: Advanced
Methodological Answer:
Contradictions in mechanistic pathways (e.g., competing [3+2] vs. [4+2] cycloadditions) can be addressed via:
- Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites (e.g., imino groups) to track bond-breaking/forming steps .
- Computational Modeling: Density Functional Theory (DFT) calculations to compare activation energies of proposed pathways .
- In Situ Monitoring: Real-time FTIR or Raman spectroscopy to detect transient intermediates (e.g., enolates or nitrenes) .
For example, DFT studies on analogous triazatricyclo systems show a 15 kcal/mol preference for [3+2] pathways due to lower steric strain .
How can researchers design experiments to assess the compound’s biological activity in enzyme inhibition?
Level: Advanced
Methodological Answer:
Targeted assays and structural biology approaches are recommended:
- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., tryptophan quenching for kinase inhibition) with IC₅₀ determination .
- Molecular Docking: Align the compound’s X-ray structure (PDB ID: E66-o805) with active sites of kinases (e.g., EGFR or CDK2) using AutoDock Vina .
- Structure-Activity Relationship (SAR): Synthesize derivatives with modified methoxy or carboxylate groups to identify pharmacophores .
For example, replacing the 3,4-dimethoxyphenyl group with a 4-hydroxyphenyl moiety increased inhibition of COX-2 by 40% in related compounds .
What computational approaches optimize the compound’s stability and solubility for in vivo studies?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate solvation free energy in physiological buffers (e.g., PBS) to predict solubility .
- QSAR Modeling: Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with logP values to balance lipophilicity .
- Degradation Pathway Analysis: Use Gaussian-based transition state modeling to identify hydrolytically labile sites (e.g., ester groups) .
For instance, MD simulations of analogous tricyclic compounds revealed a 30% increase in aqueous solubility upon adding a polar morpholine substituent .
How do crystallographic data inform the design of derivatives with enhanced binding affinity?
Level: Advanced
Methodological Answer:
X-ray data (e.g., torsion angles and π-stacking distances) guide rational modifications:
- π-Stacking Optimization: Introduce electron-rich aromatic substituents (e.g., pyridyl) to enhance interactions with kinase ATP-binding pockets (ideal distance: 3.4–3.8 Å) .
- Hydrogen Bond Engineering: Replace methoxy groups with hydroxyls to form stronger H-bonds (e.g., ΔG improvement of −2.1 kcal/mol in docking studies) .
- Steric Shielding: Add bulky tert-butyl groups to block metabolic oxidation at vulnerable positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
